molecular formula C15H13ClN4 B13348356 (E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile

(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile

Cat. No.: B13348356
M. Wt: 284.74 g/mol
InChI Key: SWCNNCLZVAVLOM-ONEGZZNKSA-N
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Description

(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile is a chemical compound with the molecular formula C15H13ClN4 and a molecular weight of 284.74400 . It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of (E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile involves several steps. The synthetic route typically includes the reaction of 2-chloropyrimidine with 3,5-dimethylphenylamine to form an intermediate, which is then reacted with acrylonitrile under specific conditions to yield the final product . The reaction conditions often involve the use of catalysts and solvents to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.

    Addition: The acrylonitrile group can participate in addition reactions with various reagents.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(E)-3-(4-((2-Chloropyrimidin-4-yl)amino)-3,5-dimethylphenyl)acrylonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13ClN4

Molecular Weight

284.74 g/mol

IUPAC Name

(E)-3-[4-[(2-chloropyrimidin-4-yl)amino]-3,5-dimethylphenyl]prop-2-enenitrile

InChI

InChI=1S/C15H13ClN4/c1-10-8-12(4-3-6-17)9-11(2)14(10)19-13-5-7-18-15(16)20-13/h3-5,7-9H,1-2H3,(H,18,19,20)/b4-3+

InChI Key

SWCNNCLZVAVLOM-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)Cl)C)/C=C/C#N

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)Cl)C)C=CC#N

Origin of Product

United States

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